3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

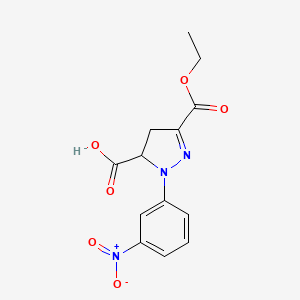

3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative featuring a 3-nitrophenyl substituent at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 3. This compound is part of a broader class of pyrazolines, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and herbicidal properties .

Properties

IUPAC Name |

5-ethoxycarbonyl-2-(3-nitrophenyl)-3,4-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O6/c1-2-22-13(19)10-7-11(12(17)18)15(14-10)8-4-3-5-9(6-8)16(20)21/h3-6,11H,2,7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBHXGJZZKXNBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazone Formation and Cyclization

The most widely reported method involves the cyclocondensation of 3-nitrophenylhydrazine with β-keto esters. Ethyl acetoacetate derivatives serve as key precursors, providing the ethoxycarbonyl group and enabling ring closure. For example, reacting 3-nitrophenylhydrazine with ethyl 3-oxobutanoate in ethanol under reflux conditions yields the dihydro-pyrazole intermediate. The reaction mechanism proceeds via hydrazone formation, followed by intramolecular cyclization (Figure 1):

Reaction Conditions :

-

Solvent: Ethanol or methanol

-

Temperature: 60–80°C (reflux)

-

Catalyst: HCl or acetic acid

Purification typically involves recrystallization from ethanol/water mixtures or column chromatography.

One-Pot Synthesis via β-Diketone Intermediates

A streamlined one-pot protocol leverages the in situ generation of β-diketones from carboxylic acids and arenes. Using trifluoromethanesulfonic acid (TfOH) and trifluoroacetic anhydride (TFAA), 3-nitrobenzoic acid is converted to a reactive acylium ion, which couples with another carboxylic acid (e.g., ethyl malonate) to form a β-diketone. Subsequent cyclization with hydrazine yields the pyrazole core:

Advantages :

-

Eliminates isolation of intermediates

Modern Synthetic Techniques

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclocondensation step. In a representative procedure, 3-nitrophenylhydrazine hydrochloride and ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate are irradiated at 160°C for 2–5 minutes in methanol, achieving near-quantitative conversion.

Key Parameters :

This method reduces energy consumption and minimizes side reactions, making it ideal for high-throughput synthesis.

Continuous Flow Synthesis

Continuous flow systems enhance scalability and reproducibility. A two-step protocol involves:

-

Cyclocondensation : Reactants are pumped through a heated reactor (175°C, 1.5 min residence time).

-

Hydrolysis : The intermediate is treated with aqueous HCl in a second reactor to yield the carboxylic acid.

Benefits :

-

Throughput: 10 mmol/hr

-

Purity: >95% (HPLC)

-

Solvent consumption: Reduced by 70% compared to batch methods

Post-Cyclization Functionalization

Ester Hydrolysis

The ethoxycarbonyl group is selectively hydrolyzed to the carboxylic acid using NaOH or LiOH in tetrahydrofuran (THF)/water mixtures. For example:

Optimization Notes :

Comparative Analysis of Methods

| Method | Time | Yield | Purity | Scalability |

|---|---|---|---|---|

| Classical Cyclocondensation | 8–12 hr | 60–75% | 90–95% | Moderate |

| One-Pot Synthesis | 4–6 hr | 68–82% | 85–90% | High |

| Microwave-Assisted | 5–10 min | 85–92% | >98% | High |

| Continuous Flow | 1.5 min | 90–95% | >95% | Very High |

Mechanistic Insights

The cyclocondensation proceeds via a stepwise mechanism:

-

Hydrazone Formation : Nucleophilic attack of the hydrazine on the keto group of the β-keto ester.

-

Cyclization : Intramolecular dehydration forms the pyrazole ring.

-

Aromatization : Oxidation or acid-catalyzed dehydration yields the dihydro-pyrazole.

Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., nitro) accelerate cyclization by stabilizing the transition state.

Challenges and Solutions

Steric Hindrance

The 3-nitrophenyl group creates steric bulk, slowing reaction kinetics. Strategies to mitigate this include:

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that compounds similar to 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibit significant antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : The compound's structure allows it to interact with biological targets involved in inflammatory processes. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, offering a pathway for therapeutic development in treating inflammatory diseases .

- Cancer Research : Some derivatives of pyrazole compounds have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth, making them valuable for further exploration in oncology .

Material Science Applications

- Polymer Chemistry : The unique functional groups present in this compound allow for its use as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, leading to novel materials with improved performance .

- Nanotechnology : Research has explored the use of pyrazole derivatives in the synthesis of nanoparticles. These nanoparticles can be functionalized with the compound to create targeted drug delivery systems or sensors that respond to specific stimuli .

Agricultural Chemistry Applications

- Pesticide Development : The compound's bioactivity has led to investigations into its potential as a pesticide or herbicide. Its efficacy against specific pests could provide a new avenue for environmentally friendly agricultural practices .

- Plant Growth Regulators : Compounds with similar structures have been studied for their ability to promote plant growth or resistance to stressors. This application could be beneficial in enhancing crop yields and sustainability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects on the Aromatic Ring

- 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid Molecular Formula: C₁₂H₁₂BrN₅O₂S₂ Key Features: Replaces the 3-nitrophenyl group with a 4-bromophenyl group and introduces two carbamothioylhydrazinyl groups. Synthesis: Derived from 4-(4-bromophenyl)-2,4-dioxobutanoic acid and thiosemicarbazide in ethanol . Structural Confirmation: X-ray diffraction confirmed a racemic crystal structure in the centrosymmetric space group P2₁/c .

- Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate Molecular Formula: C₁₂H₁₁N₃O₄ Key Features: Contains a 4-nitrophenyl group (vs. 3-nitrophenyl in the target compound) and lacks the dihydro-pyrazole ring and carboxylic acid group. Synthesis: Prepared via reaction of 5-amino-3-aryl-1-(4-nitrophenyl)pyrazole-4-carbonitrile with triethyl orthoformate .

Functional Group Modifications

Ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

- Molecular Formula : C₈H₁₀N₂O₄

- Key Features : Substitutes the ethoxycarbonyl group with a methoxycarbonyl group and replaces the 3-nitrophenyl group with a methyl group.

- Molecular Weight : 198.18 (lower than the target compound due to simpler substituents) .

Biological Activity

3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS No. 1264039-14-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its pharmacological properties, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃N₃O₆, with a molecular weight of 307.26 g/mol. The presence of both ethoxycarbonyl and nitrophenyl groups contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₆ |

| Molecular Weight | 307.26 g/mol |

| CAS Number | 1264039-14-6 |

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

1. Antioxidant Activity

Studies have demonstrated that pyrazole derivatives can possess significant antioxidant properties. For instance, related compounds have shown effective inhibition of reactive oxygen species (ROS), which are implicated in various diseases such as cancer and neurodegeneration .

2. Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial effects against various pathogens. The presence of the nitro group is often associated with enhanced antibacterial activity .

3. Anticancer Potential

The structural characteristics of this compound may allow it to interfere with cancer cell proliferation. Similar pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, potentially including tubulin polymerization disruption .

Case Studies and Experimental Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

- Anticancer Activity: In vitro studies on related pyrazoles have shown significant inhibition of prostate cancer cell lines (PC3), with growth inhibition values (GI50) in the low micromolar range . The mechanism involved binding to tubulin, leading to microtubule depolymerization.

- Antimicrobial Efficacy: A study reported that certain pyrazole derivatives exhibited MIC values against Staphylococcus aureus comparable to standard antibiotics, indicating their potential as antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Docking studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially modulating oxidative stress responses .

- Cell Cycle Disruption: Similar compounds have been shown to affect the cell cycle in cancer cells, leading to increased apoptosis through mechanisms involving mitochondrial pathways and caspase activation .

Q & A

Q. Q1. What are the standard synthetic routes for 3-(Ethoxycarbonyl)-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and substituted phenylhydrazines. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives are prepared by cyclizing ethyl acetoacetate with phenylhydrazine, followed by basic hydrolysis of the ester intermediate to yield the carboxylic acid . Adaptations for the 3-nitrophenyl substituent would involve using 3-nitrophenylhydrazine as a starting material.

Advanced Synthesis

Q. Q2. How can researchers optimize the synthesis of intermediates with conflicting reactivity profiles?

Multi-step syntheses often require balancing reactive groups. For instance, in the preparation of pyrazolecarboxamide analogs, controlled reaction conditions (e.g., low-temperature alkylation or selective deprotection) are critical. Evidence from palladium-catalyzed reductive cyclization studies suggests using formic acid derivatives as CO surrogates to stabilize intermediates during nitroarene reduction . Optimization may also involve adjusting solvent polarity (e.g., DMF for solubility) or protecting groups to prevent side reactions .

Basic Characterization

Q. Q3. What spectroscopic techniques are essential for structural confirmation?

Key methods include:

- 1H/13C-NMR : To confirm substituent positions and diastereotopic protons in the dihydropyrazole ring .

- X-ray crystallography : Resolves absolute configuration, as demonstrated for structurally similar pyrazole-carbothioamides .

- IR spectroscopy : Identifies carbonyl (C=O) and nitro (NO2) functional groups .

Advanced Characterization

Q. Q4. How can researchers resolve contradictions in spectral data caused by tautomerism or dynamic effects?

Tautomerism in pyrazole derivatives can lead to ambiguous NMR signals. For example, (E)-3(5)-[β-(3-fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole exhibits dynamic behavior in solution. To address this, use:

- 2D NMR (COSY, NOESY) : Maps proton-proton correlations.

- Variable-temperature NMR : Identifies signal splitting due to conformational changes.

- DFT calculations : Predicts stable tautomers and validates experimental data .

Basic Bioactivity Screening

Q. Q5. How should researchers design initial bioactivity assays for this compound?

Focus on enzyme inhibition or receptor-binding assays. For pyrazole derivatives, common targets include:

- Cyclooxygenase (COX) : Assess anti-inflammatory potential via fluorometric assays.

- Kinase inhibition : Use ATP-binding competition assays with fluorescent probes.

Reference protocols from studies on 5-(4-fluorophenyl)-pyrazole analogs, which employed cell-free enzymatic systems to measure IC50 values .

Advanced Bioactivity Analysis

Q. Q6. How to address discrepancies in reported IC50 values across studies?

Variations may arise from assay conditions (e.g., pH, temperature) or compound purity. Mitigate by:

- HPLC purification : Ensure >95% purity (as in studies on pyrazole-thiophene hybrids ).

- Standardized buffer systems : Use consistent ionic strength and co-solvents (e.g., DMSO ≤1% v/v).

- Dose-response validation : Repeat assays with internal controls (e.g., known inhibitors) .

Safety and Handling

Q. Q7. What safety protocols are critical for handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of nitroarene decomposition products (e.g., NOx gases) .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the ethoxycarbonyl group .

Stability and Reactivity

Q. Q8. How does the compound behave under varying pH or oxidative conditions?

- Acidic/basic conditions : The nitro group may undergo reduction or electrophilic substitution. Avoid strong acids/bases to prevent decomposition.

- Oxidative stability : Susceptible to oxidation at the dihydropyrazole ring. Stability studies on similar compounds recommend inert atmospheres (N2/Ar) during reactions .

Advanced Catalytic Applications

Q. Q9. Can palladium-catalyzed methods enhance synthetic efficiency?

Yes. Reductive cyclization of nitroarenes using Pd/C and formic acid derivatives (e.g., HCO2H) generates pyrazole rings with high regioselectivity. This method avoids hazardous CO gas and improves yields compared to traditional cyclocondensation .

Derivative Design

Q. Q10. What strategies improve bioactivity in pyrazole-carboxylic acid derivatives?

- Fluorination : Introduce electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance metabolic stability and binding affinity .

- Heterocyclic fusion : Attach triazole or benzofuran moieties to modulate solubility and target engagement, as seen in studies on dihydropyrazole hybrids .

Data Contradictions

Q. Q11. How to reconcile conflicting reports on reaction yields or spectral assignments?

Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.